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Compound of Interest

Compound Name: 4-Methylsalicylic acid

Cat. No.: B117786

For researchers, scientists, and professionals in drug development, the precise identification of
molecular structures is paramount. This guide provides a detailed spectroscopic comparison of
4-Methylsalicylic acid and its regioisomers: 3-Methylsalicylic acid, 5-Methylsalicylic acid, and
6-Methylsalicylic acid. Through a meticulous examination of their Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a practical
resource for distinguishing between these closely related compounds.

The subtle shift of a single methyl group on the benzene ring of salicylic acid gives rise to four
regioisomers, each with unique electronic and steric environments. These differences, though
minor in structure, manifest as distinct fingerprints in various spectroscopic analyses, allowing
for their unambiguous identification. This guide presents experimental data to highlight these
key differences.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data from *H NMR, 3C NMR, IR, and
Mass Spectrometry for 4-Methylsalicylic acid and its regioisomers.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen
atoms in a molecule. The chemical shifts (d) of the aromatic protons and the methyl protons are
particularly useful for distinguishing between the isomers.
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Aromatic Methyl Carboxylic Phenolic
Compound Protons (9, Proton (9, Acid Proton Proton (d, Solvent
ppm) ppm) (5, ppm) ppm)
4-
Methylsalicyli  6.7-7.8 ~2.3 ~11.0 ~10.5 DMSO-ds
c acid
3-
— . . DMSO-ds /
Methylsalicyli  6.8-7.7[1] ~2.2[2] Not specified Not specified
) Water[1][2]
c acid
5-
Methylsalicyli  6.9-7.6[3] ~2.2 Not specified Not specified DMSO-ds[3]
c acid
6-
- . . Not
Methylsalicyli  6.7-7.4[4] ~2.4 Not specified Not specified »
" specified[4]
C aci

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy reveals the different carbon environments within the molecules.
The chemical shifts of the carboxyl carbon, the carbon bearing the hydroxyl group, the carbon
with the methyl group, and the methyl carbon itself are key diagnostic markers.
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C=0 C-OH .
Compoun . Aromatic
(Carboxyl (Phenolic C-CHs -CHs Solvent
d Carbons
) )
4-
_ Not
Methylsalic — ~172 ~161 ~147 111-132 ~21 B
] ] specified
ylic acid
3-
_ Not
Methylsalic  ~173 ~159 ~128 116-137 ~16 B
) ) specified
ylic acid
5-
] Not
Methylsalic  ~173 ~159 ~128 117-138 ~20 N
) ] specified
ylic acid
6-
_ Not
Methylsalic  ~174 ~161 ~120 116-140 ~20 N
] ) specified
ylic acid

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The
characteristic vibrational frequencies (in cm~1) of the O-H, C=0, and C-H bonds are particularly
informative.
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O-H Stretch O-H Stretch C=0 Stretch .
. . Aromatic C=C
Compound (Carboxylic (Phenol) (Carboxylic
. . Stretch (cm™?)
Acid) (cm™?) (cm™?) Acid) (cm™?)
4-Methylsalicylic 2500-3300
) ~3200 ~1650-1670 ~1610, ~1450
acid (broad)
3-Methylsalicylic 2500-3200
_ ~3200[5] ~1650-1680[5] ~1600, ~1450[5]
acid (broad)[5]
5-Methylsalicylic 2500-3300
) ~3200 ~1650-1670 ~1600, ~1480
acid (broad)
6-Methylsalicylic 2500-3300
~3200 ~1650-1670 ~1600, ~1460

acid (broad)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent

molecule and its fragments. While all isomers have the same molecular weight, their

fragmentation patterns can diffe

r.

Compound Molecular lon (M*) (m/z) Key Fragment lons (m/z)
4-Methylsalicylic acid 152 134, 106, 77
3-Methylsalicylic acid 152[2] 134, 106, 78[2]

5-Methylsalicylic acid

152

134, 106, 77

6-Methylsalicylic acid

152

134, 106, 78

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques.

Below are generalized methodologies for these key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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A small amount of the analyte (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-ds or
CDCls) and transferred to an NMR tube. *H and 3C NMR spectra are acquired on a
spectrometer operating at a field strength of 400 MHz or higher. Chemical shifts are reported in
parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[5]

Infrared (IR) Spectroscopy

Infrared spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.
[5] Solid samples can be analyzed as a KBr (potassium bromide) pellet or by using an
Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range
of 4000-400 cm~1.[6]

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often coupled with a separation
technique like Gas Chromatography (GC-MS).[5] For Electron lonization (El), the sample is
bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z).[5]

Visualization of Structural Isomers

The following diagram illustrates the structural differences between 4-Methylsalicylic acid and
its regioisomers.
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Caption: Chemical structures of the regioisomers of methylsalicylic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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